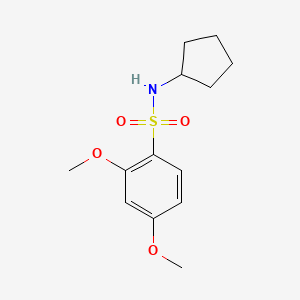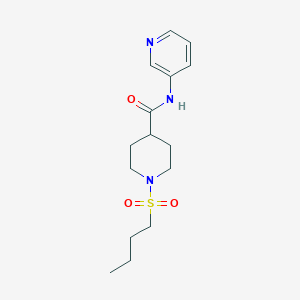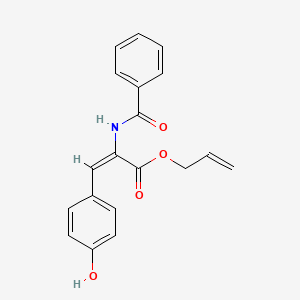![molecular formula C18H25FN4O B5415320 N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide, commonly known as "DFMO," is a drug that has been extensively studied for its potential use in cancer treatment. DFMO is a small molecule inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various cancers.
作用机制
DFMO inhibits the enzyme ornithine decarboxylase (N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various cancers. By inhibiting this compound, DFMO reduces the levels of polyamines in cancer cells, leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on this compound, DFMO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. DFMO has also been shown to have anti-inflammatory effects, which may contribute to its chemopreventive properties.
实验室实验的优点和局限性
One advantage of DFMO is its specificity for N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide, which makes it a useful tool for studying the role of polyamines in cancer and other diseases. However, DFMO has some limitations as a research tool. The drug is relatively expensive and may not be readily available in some settings. In addition, DFMO has a relatively short half-life, which can make it difficult to achieve and maintain therapeutic levels in vivo.
未来方向
There are several potential future directions for research on DFMO. One area of interest is the development of new formulations or delivery methods that can improve the drug's bioavailability and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict response to DFMO, which could help to guide patient selection and treatment decisions. Finally, there is interest in exploring the potential use of DFMO in combination with other drugs or therapies to enhance its anti-cancer effects.
合成方法
DFMO can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis typically begins with the preparation of 5-fluoro-1H-benzimidazole, which is then reacted with 1-piperidinylmethylamine to form 2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinylmethanamine. This intermediate is then reacted with diethylacetamide in the presence of a base to form the final product, N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide.
科学研究应用
DFMO has been extensively studied for its potential use in cancer treatment. The drug has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, colon, and prostate cancer. DFMO has also been investigated as a chemopreventive agent, with studies showing that the drug can reduce the incidence of colon polyps in patients with a history of colorectal cancer.
属性
IUPAC Name |
N,N-diethyl-2-[2-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O/c1-3-22(4-2)17(24)12-23-10-6-5-7-16(23)18-20-14-9-8-13(19)11-15(14)21-18/h8-9,11,16H,3-7,10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQYYCRDIKEZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCCC1C2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(benzyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5415254.png)
![N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide](/img/structure/B5415268.png)
![2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}isonicotinamide](/img/structure/B5415273.png)
![2-(5-chloro-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5415274.png)
![6-(2,2-dimethylmorpholin-4-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5415281.png)



![ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B5415305.png)

![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)